molecular formula C5H7IN2O B13479354 4-Iodo-3-methoxy-1-methyl-1H-pyrazole

4-Iodo-3-methoxy-1-methyl-1H-pyrazole

Cat. No.: B13479354
M. Wt: 238.03 g/mol
InChI Key: AIDXGISQQWFIIP-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an iodine atom at the fourth position, a methoxy group at the third position, and a methyl group at the first position on the pyrazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methoxy-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes iodination reactions, where iodine or iodine-containing reagents are used to introduce the iodine atom into the pyrazole ring .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methoxy-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be obtained.

    Oxidation Products: Aldehydes, acids, or ketones.

    Reduction Products: Reduced pyrazole derivatives.

Scientific Research Applications

4-Iodo-3-methoxy-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Iodo-1-methyl-1H-pyrazole
  • 3-Iodo-4-methyl-1H-pyrazole
  • 4-Iodo-1H-pyrazole

Comparison: 4-Iodo-3-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both iodine and methoxy groups on the pyrazole ring. This substitution pattern imparts distinct chemical and biological properties compared to other similar compounds. For instance, the methoxy group can influence the compound’s solubility and reactivity, while the iodine atom can enhance its biological activity .

Properties

Molecular Formula

C5H7IN2O

Molecular Weight

238.03 g/mol

IUPAC Name

4-iodo-3-methoxy-1-methylpyrazole

InChI

InChI=1S/C5H7IN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3

InChI Key

AIDXGISQQWFIIP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)I

Origin of Product

United States

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